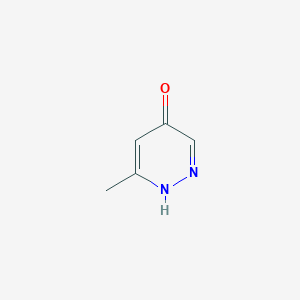

6-Methylpyridazin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1H-pyridazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-4-2-5(8)3-6-7-4/h2-3H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGIBNGPDRONHBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=NN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Methylpyridazin 4 Ol and Its Analogs

Targeted Synthesis of 6-Methylpyridazin-4-ol

The synthesis of specific pyridazinol derivatives often requires tailored approaches to ensure efficiency, safety, and scalability.

Despite the apparent structural simplicity of compounds like this compound, their synthesis and isolation can present considerable challenges, often hindering the production of useful yields. csu.edu.auacs.org Researchers have noted that developing practical and scalable methods for this class of molecules requires overcoming specific safety and technical limitations inherent in the synthetic steps. csu.edu.au These challenges have spurred innovations aimed at creating more robust and efficient manufacturing processes for key pharmaceutical intermediates. csu.edu.auacs.org

To address the challenges of safety, efficiency, and scalability, a hybrid flow-batch model has been successfully developed for the synthesis of pyridazinol derivatives. csu.edu.auacs.org This approach strategically combines the advantages of continuous flow and traditional batch processing to mitigate risks and overcome technical hurdles. csu.edu.au

A hybrid flow-batch system allows for:

Enhanced Safety: Potentially hazardous reactions can be performed in continuous flow reactors, which offer superior heat and mass transfer, minimizing the accumulation of dangerous intermediates and improving thermal control. researchgate.net

Improved Efficiency: Flow chemistry enables rapid optimization of reaction conditions and can operate continuously (24/7), leading to higher throughput. researchgate.net

Scalability: The model facilitates a more direct and predictable scale-up from laboratory research to pilot and manufacturing scales. researchgate.net

In a practical application for a related compound, a hybrid flow-batch approach was designed to circumvent safety and technical issues, successfully generating multigram quantities of a key drug candidate intermediate. csu.edu.auacs.org This demonstrates the power of machine-assisted chemistry to handle demanding synthetic steps, reduce waste, and contain hazardous materials effectively. researchgate.net

Challenges and Innovations in Synthesis and Isolation

Diversification through Synthesis of Substituted Pyridazin-4-ols and Related Derivatives

The functionalization and diversification of the pyridazine (B1198779) core are critical for exploring structure-activity relationships in drug discovery. Several advanced methodologies have been developed to synthesize a wide array of substituted pyridazin-4-ols.

A novel strategy has been established for the construction of pyridazine derivatives containing pertrifluoromethyl groups. rsc.org This method involves a tandem reaction initiated by the condensation of arenediazonium salts with hexafluoroacetylacetone. rsc.orgresearchgate.net The process leads directly to the formation of pertrifluoromethyl pyridazinols. rsc.org These resulting pyridazinols are stable intermediates that can readily undergo subsequent electrophilic substitution reactions, for instance with phenols in the presence of concentrated sulfuric acid, to yield more complex fused heterocyclic systems like benzo acs.orgrsc.orgchromeno[3,4-c]pyridazine products. rsc.orgrsc.org

A versatile and effective strategy for synthesizing substituted pyridazines relies on the use of 1,3-diketones as starting materials, with the Diaza-Wittig reaction serving as the key transformation step. kuleuven.benih.govacs.org This methodology allows for significant variation of substituents at the 6-position of the pyridazine ring, accommodating alkyls, cycloalkyls, aryls, and heteroaryls. kuleuven.be

The general synthetic sequence involves:

Aldol (B89426) Reaction: Starting α-diazo-1,3-diketones undergo a titanium-mediated aldol reaction with an aldehyde. thieme-connect.com

Oxidation: The resulting β-hydroxy-α-diazo diketone is oxidized, typically using o-iodoxybenzoic acid (IBX). kuleuven.bethieme-connect.com

Diaza-Wittig Reaction: The crude product from the oxidation step is treated with a phosphine (B1218219) reagent, which triggers the tandem formation of a phosphazine intermediate and the final Diaza-Wittig cyclization to yield the desired 4-hydroxy-pyridazine derivative. kuleuven.bethieme-connect.com

This approach provides a reliable, albeit multi-step, route to pyridazines with functional handles that can be used for further derivatization. thieme-connect.com

A significant improvement in the Diaza-Wittig synthesis of pyridazines has been the optimization of the phosphine reagent used. kuleuven.be Initially, Hexamethylphosphoramide (HMPT) was employed; however, due to its toxicity, alternative reagents have been investigated. kuleuven.be It was found that other phosphines could effectively replace HMPT without compromising the reaction's success. kuleuven.bethieme-connect.com

A key finding was the successful substitution of HMPT with tributylphosphine (B147548) ((n-Bu)₃P). thieme-connect.com This less toxic variant provides comparable yields and significantly improves the safety profile of the synthesis. thieme-connect.com In contrast, triphenylphosphine (B44618) was found to be unsuccessful for this transformation. kuleuven.be

Table 1: Comparison of Phosphine Reagents in Diaza-Wittig Reaction

| Reagent | Conditions | Outcome | Reference |

| Hexamethylphosphoramide (HMPT) | CH₂Cl₂, r.t., 16 h | Successful conversion to pyridazine | kuleuven.bethieme-connect.com |

| Triphenylphosphine (PPh₃) | Diethyl ether, r.t., 2 days | No conversion to pyridazine | kuleuven.be |

| Tributylphosphine ((n-Bu)₃P) | Diisopropyl ether, r.t., 30 min | Successful conversion to pyridazine | kuleuven.bethieme-connect.com |

Design and Synthesis of Fused Pyridazine and Biheterocyclic Systems

The pyridazine core serves as a versatile scaffold for the construction of fused and biheterocyclic systems, which are of significant interest in medicinal chemistry. Various synthetic strategies have been developed to access these complex structures, often starting from functionalized pyridazine derivatives.

A common approach involves the cyclization of suitably substituted pyridazines. For instance, pyridazin-3(2H)-ones can be converted into 3-chloropyridazines by reacting with phosphorus oxychloride. researchgate.net These chloro-derivatives are key intermediates that, upon treatment with hydrazine (B178648) hydrate (B1144303), yield hydrazino pyridazines. researchgate.net The resulting hydrazino group is a versatile handle for further cyclization reactions to form fused triazolo[4,5-b]-pyridazines. researchgate.net Similarly, fusion of these hydrazino derivatives with reagents like malononitrile (B47326) or ethyl cyanoacetate (B8463686) can lead to the formation of pyrazolone-fused systems. researchgate.net

Another effective methodology is the aza-Diels-Alder reaction. The reaction between 1,2,3-triazine (B1214393) derivatives and 1-propynylamines provides a convenient and regioselective route to versatile pyridazine derivatives, which can then be used in subsequent cyclization steps to create novel biheterocyclic compounds. researchgate.net This method allows for the synthesis of pyridazines bearing ketone or ester functionalities, which are precursors for hitherto unknown fused systems. researchgate.net

Researchers have also developed methods starting from non-pyridazine precursors to build the fused system in one go. The reaction of acetyl-containing furan-3-carboxylates with hydrazine hydrate is a notable example, leading to the formation of furo[3,4-d]pyridazin-1(2H)-one derivatives. mdpi.com This cyclocondensation reaction provides a direct route to a fused furan-pyridazine biheterocyclic system. mdpi.com Furthermore, pyrazole-4-carbaldehydes have been utilized as precursors to synthesize pyrazolo[3,4-d]pyridazin-4-ones through reaction with hydrazine or methylhydrazine. semanticscholar.org

A general strategy for synthesizing a range of bi-heterocyclic scaffolds, including pyrazolo[4,3-c]pyridazines, thieno[3,2-c]pyridazines, and isoxazolo[4,5-c]pyridazines, starts from α-diazo-1,3-diketone precursors. kuleuven.be These methods highlight the modularity and flexibility in accessing diverse fused pyridazine systems.

Table 1: Methodologies for Synthesizing Fused Pyridazine Systems

| Precursor | Reagent(s) | Fused System | Reference |

|---|

Biocatalytic Approaches for Hydroxylated Pyridine (B92270) Systems (Analogous Transformations)

Biocatalysis offers a sustainable and highly selective alternative to traditional chemical synthesis for producing hydroxylated heterocycles. numberanalytics.com Enzymes can perform reactions under mild conditions with high regioselectivity, which is often difficult to achieve with conventional methods. nih.gov While research directly on this compound is specific, analogous transformations on pyridine and pyridazine systems provide significant insights.

A prominent example is the use of whole cells of Burkholderia sp. MAK1 for the oxyfunctionalization of pyridine derivatives. researchgate.net This biocatalyst has demonstrated the ability to regioselectively convert various pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives. researchgate.net The process is a promising method for preparing various pyridin-5-ols and can also produce pyridin-N-oxides from substrates like methylpyridines. researchgate.netvulcanchem.com Such microbial transformations present a potential route for the regioselective hydroxylation of pyridazine derivatives. vulcanchem.com

Engineered enzymes, particularly from the cytochrome P450 monooxygenase (P450) family, are powerful tools for C-H hydroxylation. nih.govresearchgate.net P450s are known to catalyze a wide variety of oxygenation reactions and can be engineered through directed evolution to enhance their activity, selectivity, and stability for specific substrates. researchgate.net These enzymes have been successfully used for the hydroxylation of various heterocyclic compounds. google.com

Another class of enzymes, proline hydroxylases, which are 2-oxoglutarate-dependent dioxygenases, have been engineered to improve their biocatalytic properties. google.comgoogle.com These enzymes can hydroxylate not only proline but also its analogs like L-pipecolic acid, demonstrating their potential for acting on diverse heterocyclic scaffolds. google.comchemistryviews.org The development of these biocatalysts for converting free amino acids circumvents the limitations of enzymes that only recognize substrates within a peptide chain. google.com This approach, combining biocatalytic C-H oxidation with other synthetic steps, simplifies the production of complex, high-value molecules. chemistryviews.org

Table 2: Examples of Biocatalytic Hydroxylation on Analogous Heterocyclic Systems

| Biocatalyst System | Substrate Class | Product | Key Finding | Reference |

|---|---|---|---|---|

| Whole cells of Burkholderia sp. MAK1 | Pyridin-2-amines, Pyridin-2-ones | 5-Hydroxy derivatives | Demonstrates regioselective hydroxylation of the pyridine ring. | researchgate.net |

| Engineered Proline Hydroxylase | L-pipecolic acid | (2S,5S)-5-hydroxypipecolic acid | Engineered enzyme shows high activity and diastereomeric excess. | google.comgoogle.com |

| Cytochrome P450s | Various alkanes and heterocycles | Hydroxylated derivatives | P450s are versatile biocatalysts for C-H oxygenation. | researchgate.net |

| Ectoine 5-hydroxylase (Sphingopyxis alaskensis) | 3-carboxylated piperidines | Hydroxylated piperidines | First example of an enzyme hydroxylating this class of substrate. | chemistryviews.org |

Halogenation and Multi-Step Synthetic Routes for Substituted Pyridinols (Analogous Systems)

Halogenation is a fundamental transformation in organic synthesis, providing a gateway to a wide range of functionalized molecules through subsequent reactions like cross-coupling. pmcisochem.fr The introduction of halogen atoms onto pyridinol or pyridazine rings is a key step in many multi-step synthetic sequences designed to build molecular complexity. beilstein-journals.orgyoutube.com

Various reagents and methods are available for the halogenation of heterocyclic compounds. These include electrophilic bromination using bromine, chlorination with N-Chlorosuccinimide, and iodination with N-Iodosuccinimide. pmcisochem.fr Radical halogenation is another powerful tool for functionalizing alkanes and alkyl side chains on aromatic rings, which can then be used to build more complex structures. chemistrysteps.com For aromatic systems, diazotization followed by a Sandmeyer reaction is a classic and effective method for introducing halogens. pmcisochem.fr

Multi-step synthesis is essential for creating complex substituted pyridinols that are not accessible through single-step reactions. beilstein-journals.orglibretexts.org A typical synthetic plan involves a sequence of reactions where the order is critical. For example, in synthesizing substituted anilines from benzene, the choice of when to introduce a nitro group (a meta-director) versus a bromine atom is crucial for achieving the desired substitution pattern. libretexts.org Similarly, for pyridinol synthesis, a halogen might be introduced early to serve as a handle for later carbon-carbon or carbon-nitrogen bond-forming reactions. The integration of halogenation within a multi-step cGMP (current Good Manufacturing Practice) process is a well-established industrial practice. pmcisochem.fr

The synthesis of polysubstituted pyridinones often involves multi-step routes where halogenated intermediates play a crucial role. sarpublication.com For example, 4,5-dihalo-pyridazinones are important precursors for derivatives with various biological activities. sarpublication.com These halogenated compounds can be accessed and then further modified, demonstrating the utility of halogenation in diversifying the pyridazine scaffold. sarpublication.com

Table 3: Halogenation and Multi-Step Synthesis in Analogous Systems

| Synthetic Goal | Key Steps & Reagents | Intermediate Type | Importance | Reference |

|---|

Green Chemistry Principles and Sustainable Approaches in Pyridazinol Synthesis

The adoption of green chemistry principles is crucial for developing environmentally benign and efficient synthetic methods. nih.govrasayanjournal.co.in In the context of pyridazinol synthesis, this involves using renewable feedstocks, minimizing waste through atom-economical reactions, and reducing reliance on hazardous solvents. rasayanjournal.co.inresearchgate.netbohrium.com

One key strategy is the use of multicomponent reactions (MCRs), which combine three or more reactants in a single pot to form a complex product, thereby increasing efficiency and reducing waste. bohrium.com The MCR strategy is considered a sustainable way to synthesize pyridine-based structures, often with flexible reaction conditions leading to high product diversity and good yields. bohrium.com

The development of sustainable routes from bio-based resources is another important aspect of green chemistry. researchgate.net For example, a pyridazine-based compound, 6-(4-hydroxy-3-methoxyphenyl)pyridazin-3(2H)-one (GSPZ), has been synthesized from guaiacol (B22219) and succinic anhydride, both of which can be derived from biomass. researchgate.net This approach not only reduces the environmental impact but also decreases dependence on nonrenewable petroleum resources. researchgate.net

Replacing hazardous organic solvents is a major focus of green chemistry. scirp.org The use of "green solvents" like ionic liquids, which have low toxicity and are often recyclable, is a promising alternative. rasayanjournal.co.inscirp.org For instance, the synthesis of tetrahydropyridine (B1245486) derivatives has been achieved in high yields using the room temperature ionic liquid (RTIL) triethyl ammonium (B1175870) acetate, which acts as both a solvent and a catalyst. scirp.org Other green techniques include solvent-free reactions and mechanochemistry (e.g., ball milling or manual grinding), which can increase reaction rates, simplify workups, and reduce waste. rasayanjournal.co.inscielo.br These methods represent a shift towards cleaner and more economically viable technologies for the synthesis of heterocyclic compounds like pyridazinols. scirp.orgmdpi.com

Table 4: Green Chemistry Approaches in Heterocycle Synthesis

| Green Chemistry Principle | Application/Method | Example | Advantage | Reference |

|---|---|---|---|---|

| Use of Renewable Feedstocks | Synthesis from biomass-derived chemicals | Synthesis of GSPZ from guaiacol and succinic anhydride | Reduces reliance on petroleum; sustainable. | researchgate.net |

| Atom Economy | One-pot Multicomponent Reactions (MCRs) | Synthesis of polysubstituted pyridines | Simpler, more selective, and efficient; reduces by-products. | bohrium.comcore.ac.uk |

| Safer Solvents | Use of Room Temperature Ionic Liquids (RTILs) | Synthesis of tetrahydropyridines using TEAA | Replaces hazardous organic solvents; dual role as catalyst and solvent. | scirp.org |

| Energy Efficiency / Solvent-Free | Mechanochemistry (Ball Milling/Grinding) | Synthesis of 2-phenylimidazo[1,2-α]pyridine | Solvent-free, energy-efficient, rapid, and often high-yielding. | rasayanjournal.co.inscielo.br |

Reactivity and Derivatization Strategies for 6 Methylpyridazin 4 Ol

General Reaction Pathways of Pyridazinols and Related Heterocycles

The reactivity of pyridazinols is characteristic of electron-deficient heterocyclic systems, often requiring specific conditions to achieve desired transformations. The presence of nitrogen atoms significantly influences the electron distribution within the ring, making it susceptible to certain classes of reactions while being resistant to others.

Oxidation reactions on the pyridazine (B1198779) nucleus or its substituents must be approached with selectivity to avoid undesired side reactions. For a related compound, 6-chloro-4-methylpyridazin-3-amine, the methyl group can be oxidized to form an aldehyde or a carboxylic acid using strong oxidizing agents like potassium permanganate. smolecule.com While direct oxidation studies on 6-Methylpyridazin-4-ol are not extensively documented, the oxidation of a hydroxyl group on a pyridazine ring to a ketone is a plausible transformation. Dehydrogenation, a form of oxidation, is a key step in the synthesis of some pyridazinone derivatives, often using reagents like palladium catalysts or m-nitrobenzene sulphonic acid to create the aromatic pyridazinone ring from a dihydro precursor. google.com

The reduction of the pyridazine system can target either the ring or its substituents. Catalytic hydrogenation is a common method for the reduction of pyridazine rings. For instance, the synthesis of 2,6-diarylhexahydro-4-pyridazinols can be achieved through the acid-catalyzed cyclization of benzaldehyde (B42025) aryl-2-(2-propenyl)hydrazones, followed by a reduction step. researchgate.net In other heterocyclic systems, reduction can be used to remove halogen substituents; for example, 6-chloro-4-methylpyridin-3-ol (B578558) can be reduced to remove the chlorine atom. For pyridazinones, reduction reactions can also affect the carbonyl group, depending on the chosen reagent and conditions.

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridazine chemistry, facilitated by the electron-deficient nature of the ring. masterorganicchemistry.com For substitution to occur, the hydroxyl group of this compound must first be converted into a better leaving group, a common strategy being chlorination. Reagents like phosphorus oxychloride (POCl3) are frequently used to replace hydroxyl groups on pyridazine and related pyridopyridazine (B8481360) rings with chlorine atoms. thieme-connect.de

Once a labile group such as a halogen is in place, a wide variety of nucleophiles can be introduced. ksu.edu.sa These include:

Amines: The chlorine atom can be displaced by amines to form aminopyridazines. smolecule.comthieme-connect.de

Alkoxides: Reaction with alkoxides yields the corresponding ether derivatives. thieme-connect.de

Thiols: Thiols can replace halogens to produce sulfanylpyridazines. smolecule.com

The regioselectivity of these reactions is highly dependent on the electronic environment of the ring. wuxibiology.com Electron-withdrawing groups enhance the ring's electrophilicity and stabilize the negatively charged Meisenheimer intermediate, which is characteristic of the SNAr mechanism. masterorganicchemistry.comnih.gov The position of substituents on the ring dictates the preferred site of nucleophilic attack. For instance, in 2,4-dichloropyrimidines, substitution is typically favored at the C-4 position unless an electron-donating group at C-6 redirects selectivity to the C-2 position. wuxibiology.com In palladium-catalyzed cross-coupling reactions, which bear mechanistic similarities to SNAr, the oxidative addition of the metal is often the selectivity-determining step. baranlab.org

Controlled Reduction Reactions

Functional Derivatization for Enhanced Analytical and Synthetic Applications

Derivatization is a key strategy to modify the chemical properties of this compound for specific purposes, such as improving its volatility for gas chromatography or enhancing its ionization efficiency for mass spectrometry.

For analytical techniques like gas chromatography-mass spectrometry (GC-MS), polar compounds such as pyridazinols are often derivatized to increase their volatility and thermal stability. Silylation is a common method to achieve this. The active hydrogen of the hydroxyl group is replaced with a nonpolar silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of trimethylchlorosilane (TMCS) and hexamethyldisilazane (B44280) (HMDS) are effective for this purpose. This derivatization blocks hydrogen bonding and reduces the polarity of the molecule.

Another approach to introduce nonpolar groups is through alkylation. The sodium salts of pyridinols and related heterocycles react with alkylating agents like ethyl iodide. publish.csiro.au This reaction can occur at either the nitrogen or the oxygen atom, with N-alkylation generally being favored in aprotic solvents. publish.csiro.au Steric hindrance from adjacent groups, such as the methyl group in this compound, can influence the ratio of N- to O-alkylation. publish.csiro.au

| Derivatization Technique | Reagent Example | Purpose | Resulting Moiety |

| Silylation | BSTFA | Increase volatility for GC-MS | Trimethylsilyl ether |

| Alkylation | Ethyl Iodide | Introduce nonpolar alkyl group | N-ethyl or O-ethyl derivative |

In liquid chromatography-mass spectrometry (LC-MS), derivatization can be used to introduce a permanently charged moiety into the analyte. This strategy, known as charged derivatization or charge-tagging, significantly enhances detection sensitivity in electrospray ionization (ESI)-MS by ensuring the analyte is readily ionized. spectroscopyonline.com

For compounds like this compound, which may not ionize efficiently on their own, derivatization reagents containing a pre-charged group are employed. These reagents are designed to react selectively with a specific functional group on the analyte. For the hydroxyl group of the pyridazinol, a reagent that forms a stable, charged ether or ester linkage would be suitable. For example, reagents with a quaternary ammonium (B1175870) or pyridinium (B92312) group can be used. nih.gov Girard's reagents are classic examples used to tag carbonyl compounds, and modified versions have been developed to provide even better signal levels in ESI-MS. spectroscopyonline.com The introduction of a fixed positive charge ensures high ionization efficiency in positive-ion mode ESI, leading to lower limits of detection. acs.orgresearchgate.net

Hydrazine (B178648) derivatives have also been explored as derivatization reagents for mass spectrometric analysis, forming hydrazones that show increased detection signals. nih.gov For instance, 4-diazomethylpyridine has been designed as a high ionization efficiency derivatization reagent for labeling compounds with carboxylic acid groups, which are then analyzed by LC-MS/MS. researchgate.net This highlights the principle of adding a readily ionizable tag, like a pyridine (B92270) group, to enhance sensitivity.

| Derivatization Goal | Reagent Type | Target Functional Group | Analytical Benefit |

| Enhanced ESI-MS Signal | Reagents with quaternary ammonium | Hydroxyl, Carbonyl | Introduces a permanent positive charge, increasing ionization efficiency. spectroscopyonline.comresearchgate.net |

| Enhanced ESI-MS Signal | Pyridinium-based reagents | Carboxyl, Hydroxyl | Adds a highly basic and permanently charged moiety for sensitive detection. nih.gov |

| Enhanced ESI-MS Signal | Hydrazine derivatives | Carbonyl | Forms stable hydrazones with increased detection signals. nih.gov |

Chiral Auxiliary-Mediated Derivatization for Stereochemical Resolution

The separation of enantiomers, a process known as stereochemical resolution, is a critical step in the synthesis of enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. One established strategy for achieving this is through the use of chiral auxiliaries. wikipedia.orgnumberanalytics.com A chiral auxiliary is a stereogenic molecule that is temporarily attached to a racemic compound. This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by standard laboratory techniques such as crystallization or chromatography. After separation, the chiral auxiliary is removed, yielding the individual, enantiopure isomers of the original compound. wikipedia.org

This methodology is applicable to pyridazinone structures. A racemic mixture of a pyridazinol derivative can be covalently bonded to a chiral auxiliary, creating a mixture of diastereomers. These diastereomers can then be separated. Subsequent cleavage of the auxiliary from each separated diastereomer provides the enantiomerically pure forms of the pyridazinone compound.

Commonly used chiral auxiliaries include compounds like 8-phenylmenthol, mandelic acid, and chiral oxazolidinones. wikipedia.org For instance, oxazolidinone auxiliaries have been widely applied in stereoselective reactions, where their substituents sterically direct the course of a reaction. wikipedia.org While a specific documented resolution of this compound using this method is not detailed in the surveyed literature, the principles of chiral auxiliary-mediated resolution represent a viable and powerful strategy for obtaining its enantiomers. The process relies on the successful formation of diastereomers and their effective separation.

An alternative approach to generating chiral pyridazinone structures involves asymmetric synthesis, where chirality is introduced during the synthetic process itself. This can be achieved through methods such as using chiral starting materials (the chiral pool method) researchgate.netthieme-connect.com or employing chiral catalysts in the reaction. nsf.gov

Table 1: General Steps for Chiral Auxiliary-Mediated Resolution

| Step | Description | Purpose |

| 1. Attachment | The racemic compound is reacted with a single enantiomer of a chiral auxiliary. | To convert the enantiomeric mixture into a diastereomeric mixture. |

| 2. Separation | The resulting diastereomers are separated using standard techniques like chromatography or crystallization. | To isolate each diastereomer, as they have distinct physical properties. |

| 3. Cleavage | The chiral auxiliary is removed from each of the separated diastereomers. | To yield the individual, enantiomerically pure compounds and often recover the auxiliary. wikipedia.org |

Hydrazone Formation as a Derivatization Strategy

The tautomeric equilibrium of this compound includes the 6-methyl-3(2H)-pyridazinone form, which possesses a carbonyl group. This carbonyl functionality allows for derivatization through condensation reactions. One such significant derivatization is the formation of hydrazones. soeagra.comwikipedia.org Hydrazones are a class of organic compounds formed by the reaction of aldehydes or ketones with hydrazine or its derivatives. wikipedia.org

The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon of the pyridazinone. This is followed by the elimination of a water molecule to form the C=N-NH- linkage characteristic of hydrazones. soeagra.com This derivatization strategy is a straightforward and effective method for modifying the pyridazinone core.

This strategy has been employed to synthesize various pyridazinone derivatives with potential pharmacological activities. For example, a series of 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazones were synthesized and evaluated for analgesic and anti-inflammatory properties. scispace.com In other work, a chloropyridazine was first reacted with hydrazine hydrate (B1144303) to yield a hydrazinopyridazine derivative. This intermediate was then further reacted with acetylacetone (B45752) to produce a 3-anthracen-9-yl-6-(3,5-dimethylpyrazol-1-yl)pyridazine, demonstrating the utility of the introduced hydrazine moiety for further heterocyclic synthesis. nih.govresearchgate.net Similarly, chloropyridazine derivatives have been reacted with carbohydrate hydrazones to create novel sugar-hybrid molecules. nih.govresearchgate.net

The formation of hydrazones is a versatile tool for creating new derivatives of this compound, enabling the exploration of new chemical space and the development of compounds with tailored properties. dergipark.org.tr

Table 2: Examples of Hydrazone Formation from Pyridazinone Derivatives

| Starting Material | Reagent | Product Type | Reference |

| 6-substituted-3(2H)-pyridazinone | Acylhydrazide and substituted benzaldehyde | 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazone | scispace.com |

| 3-Chloro-6-arylpyridazine | Hydrazine hydrate | 3-Hydrazino-6-arylpyridazine | nih.govresearchgate.net |

| 3-Chloro-6-indolylpyridazine | Carbohydrate hydrazones (ribose, glucose, etc.) | Hydrazonopyridazine derivatives | nih.govresearchgate.net |

Complex Heterocyclic System Formation from Pyridazinol Precursors

Pyridazinol and its derivatives serve as valuable precursors for the construction of more complex, fused heterocyclic systems. A prominent strategy for achieving this is through cycloaddition reactions, which allow for the efficient formation of new rings onto the pyridazinone core. numberanalytics.com

A noteworthy example is the synthesis of pyrrolo[1,2-b]pyridazine (B13699388) derivatives. mdpi.comnih.gov This is achieved through a [3+2] cycloaddition reaction. In this process, 3(2H)-pyridazinone acids are treated with acetic anhydride, which generates highly reactive mesoionic 1,3-dipoles, specifically oxazolo-pyridazinones (often referred to as münchnones), in situ. These intermediates then readily react with dipolarophiles, such as methyl or ethyl propiolate, to yield the fused pyrrolo[1,2-b]pyridazine system. mdpi.comnih.gov The reaction proceeds with regioselectivity, and this method provides a direct route to these complex bicyclic heterocycles. mdpi.com

Other types of cycloaddition reactions have also been successfully applied to pyridazinone precursors. nih.gov For instance:

[3+2] Cycloaddition: Pyridazinium ylides, generated in situ from the corresponding pyridazinium salts, react with alkynes like ethyl propiolate or dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form pyrrolo[1,2-b]pyridazine derivatives. nih.gov In another variation, pyridazinones can react with diazopropane (B8614946) in a [3+2] cycloaddition to afford saturated pyrazolo[3,4-d]pyridazinones. nih.gov

[4+2] Cycloaddition (Diels-Alder Reaction): Pyridazinones can act as dienes in Diels-Alder reactions. The reaction of a 2-methyl-3-oxo-6-arylpyridazine with diethyl azodicarboxylate yields a condensed pyridazinone adduct. oup.com Furthermore, pyridazine rings with appropriate substitutions can undergo intramolecular Diels-Alder reactions. For example, 4-pyridazinecarbonitriles bearing an alkyne-containing side chain can cyclize upon heating to form fused benzonitriles. mdpi.com

Beyond cycloadditions, condensation reactions provide another avenue for building complex systems. The condensation of 3-amino-pyridazines with reagents like 2-chloro-acetaldehyde can be used to construct imidazo[1,2-b]pyridazine (B131497) scaffolds. kuleuven.be These examples highlight the versatility of pyridazinol precursors in synthetic chemistry for accessing a wide array of fused and complex heterocyclic structures.

Table 3: Synthesis of Complex Heterocycles from Pyridazinone Precursors

| Reaction Type | Pyridazinone Precursor | Reagent(s) | Resulting Heterocyclic System | Reference |

| [3+2] Cycloaddition | 3(2H)-Pyridazinone acids | Acetic anhydride, methyl/ethyl propiolate | Pyrrolo[1,2-b]pyridazine | mdpi.comnih.gov |

| [3+2] Cycloaddition | Pyridazinium salts | Triethylamine, ethyl propiolate/DMAD | Pyrrolo[1,2-b]pyridazine | nih.gov |

| [3+2] Cycloaddition | Pyridazinones | Diazopropane | Saturated pyrazolo[3,4-d]pyridazinone | nih.gov |

| [4+2] Cycloaddition | 2-Methyl-3-oxo-6-arylpyridazine | Diethyl azodicarboxylate | Condensed pyridazinone | oup.com |

| Intramolecular [4+2] Cycloaddition | 4-Pyridazinecarbonitriles with alkyne side chains | Heat | Fused benzonitrile | mdpi.com |

| Condensation | 3-Amino-pyridazine | 2-Chloro-acetaldehyde | Imidazo[1,2-b]pyridazine | kuleuven.be |

Advanced Spectroscopic Characterization of 6 Methylpyridazin 4 Ol and Its Derivatives

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy is a cornerstone for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule. The FT-IR spectrum of a pyridazinol derivative provides a characteristic pattern of absorption bands corresponding to the vibrational frequencies of its specific bonds.

For a compound like 6-Methylpyridazin-4-ol, the spectrum is expected to show a broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The tautomeric equilibrium with the pyridazinone form is a key aspect of its chemistry. If the compound exists in its keto form, 6-methyl-1H-pyridazin-4-one, a strong absorption band for the carbonyl group (C=O) would be observed around 1740-1646 cm⁻¹. mdpi.com

Other significant peaks include those for C-H stretching of the methyl group and the aromatic ring, typically found in the 3100-2850 cm⁻¹ range. mdpi.com The C=N and C=C stretching vibrations of the pyridazine (B1198779) ring appear in the 1650-1450 cm⁻¹ region. mdpi.commdpi.com The presence and specific positions of these bands allow for a comprehensive identification of the compound's functional groups. For example, in various pyridazinone derivatives, the N-H stretch is observed around 3200-3300 cm⁻¹, while the C=O and C=N stretches are noted near 1646 cm⁻¹ and 1605 cm⁻¹, respectively. mdpi.com

Table 1: Expected FT-IR Absorption Bands for this compound and its Tautomer

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3400 - 3200 (broad) |

| Amide (N-H) | N-H Stretch | 3300 - 3200 |

| Carbonyl (C=O) | C=O Stretch | 1740 - 1646 |

| Alkene/Aromatic | C=N / C=C Stretch | 1650 - 1450 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Elucidation

¹H-NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H-NMR spectrum would display distinct signals for the methyl protons and the protons on the pyridazine ring.

The methyl (CH₃) protons are expected to appear as a singlet in the upfield region of the spectrum. The protons on the pyridazine ring would appear as distinct signals in the downfield (aromatic) region, with their chemical shifts and splitting patterns determined by their position relative to the nitrogen atoms and the methyl and hydroxyl substituents. For a related derivative, 6-Ethyl-3-(4-nitrobenzoyl)pyridazin-4-ol, a broad singlet corresponding to the hydroxyl proton is observed at a very downfield shift of 13.54 ppm, indicating strong deshielding. kuleuven.be

Table 2: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| -CH₃ | ~2.2 - 2.5 | Singlet |

| Ring-H (at C3) | ~6.5 - 7.0 | Singlet or Doublet |

| Ring-H (at C5) | ~7.5 - 8.0 | Singlet or Doublet |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Framework Characterization

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The carbon of the methyl group would appear at the highest field (lowest ppm value). The sp²-hybridized carbons of the pyridazine ring would resonate at lower fields. The carbon atom attached to the hydroxyl group (C4) and the carbon attached to the methyl group (C6) would have characteristic chemical shifts influenced by these substituents. In studies of related 6-phenylpyridazin-3(2H)-one derivatives, the ring carbons show signals in the range of δ 125-162 ppm, with the carbonyl carbon appearing at the most downfield position. mdpi.com

Table 3: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ ppm) |

|---|---|

| -CH₃ | ~15 - 25 |

| C3 | ~120 - 130 |

| C5 | ~130 - 140 |

| C6 | ~145 - 155 |

Correlation of Experimental NMR Data with Computational Chemical Shift Predictions

To resolve structural ambiguities, particularly in complex heterocyclic systems, experimental NMR data is often correlated with theoretical predictions from computational methods. researchgate.net Density Functional Theory (DFT) calculations are frequently employed to predict ¹H and ¹³C chemical shifts for a proposed structure. mdpi.com

This process involves optimizing the molecular geometry and then calculating the NMR shielding tensors at a specific level of theory. The predicted chemical shifts are then compared with the experimental values. A strong correlation between the experimental and computed data provides powerful evidence for the correctness of the assigned structure. This approach is particularly valuable for distinguishing between isomers or tautomers, where subtle differences in electronic structure lead to measurable changes in NMR spectra. Studies on related pyridazine systems have shown that calculated chemical shifts are often in good agreement with experimentally recorded ones, validating their use in structural confirmation. researchgate.net

High-Resolution Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the elemental composition of a compound with high accuracy. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to four or more decimal places.

This precision allows for the calculation of a unique elemental formula. For this compound, the molecular formula is C₅H₆N₂O. The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).

Calculated Exact Mass for C₅H₆N₂O [M+H]⁺:

(5 x 12.000000) + (7 x 1.007825) + (2 x 14.003074) + (1 x 15.994915) = 111.05584 amu

An experimental HRMS measurement yielding a value extremely close to this calculated mass would unequivocally confirm the elemental composition of the molecule. Techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) are the preferred methods for such analyses. epa.gov In studies of pyridazinone derivatives, ESI-HRMS has been successfully used to confirm the calculated molecular formula of newly synthesized compounds. mdpi.com

Ultra-High-Resolution Fourier Transform Mass Spectrometry (FT–MS) for Precise Mass Determination

Ultra-high-resolution mass spectrometry, particularly Fourier Transform Ion Cyclotron Resonance (FT-ICR-MS) or Orbitrap-based MS, is a powerful technique for determining the elemental composition of a compound with extremely high accuracy. This method measures the mass-to-charge ratio (m/z) of an ion with very high resolution and mass accuracy, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula by comparing the experimentally measured exact mass with the theoretically calculated mass. nih.govrsc.org

For a compound like this compound, the theoretical exact mass of its protonated ion [M+H]⁺ (C₅H₇N₂O⁺) can be calculated. High-resolution ESI mass spectrometry has been widely used to confirm the structures of newly synthesized pyridazine and pyridine (B92270) derivatives by matching the found mass to the calculated mass. ru.nlrsc.org For example, in the characterization of a series of pyrazoline derivatives, high-resolution mass spectra (HRMS) were determined using a time-of-flight electrospray instrument, achieving mass errors of less than 1 ppm. nih.gov This level of accuracy is crucial for confirming the identity of novel compounds and distinguishing between isomers. nih.gov While specific FT-MS data for this compound is not prevalent in literature, the principle is demonstrated by data available for related heterocyclic compounds. nih.govrsc.org

Table 1: Representative High-Resolution Mass Spectrometry Data for Pyridazine and Pyridine Derivatives This table illustrates the principle of precise mass determination using data from related heterocyclic compounds.

| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Error (ppm) | Reference |

| (-)-3-(4-Chlorophenyl)-N'-[(4-iodophenyl)sulfonyl]-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamidine | C₂₂H₁₉N₄O₂SClI | 564.9962 | 564.9960 | -0.4 | nih.gov |

| 6-(pyridin-4-yl)naphthalen-2-ol | C₁₅H₁₂NO | 222.0919 | 222.0883 | - | ru.nl |

| 5-(azidomethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol | C₈H₁₁N₄O₂ | 195.0882 | 195.0876 | - | rsc.org |

Electrospray Ionization (ESI) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Electrospray ionization (ESI) is a soft ionization technique that is highly suitable for analyzing polar, thermally labile molecules like pyridazinone derivatives. gcms.cznih.govnih.gov It allows for the ionization of analytes directly from a solution into the gas phase, typically forming protonated molecules [M+H]⁺ with minimal fragmentation, making it ideal for coupling with mass spectrometry. nih.gov

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. The fragmentation patterns are characteristic of the molecule's structure and can be used to differentiate between isomers and elucidate structural features. researchgate.net Studies on N-substituted pyridazinone derivatives have shown that fragmentation behavior can be highly informative. For instance, in the MS/MS study of two regioisomers of a novel thieno[3′,2′:4,5]pyrido[2,3-d]pyridazine ring system, poor fragmentation was generally observed, but the formation of the benzyl (B1604629) cation (m/z = 91) was the most significant peak for the N-benzyl substituted compounds. researchgate.net The HPLC-MS/MS spectrum of one isomer displayed a main fragment at m/z=189, along with several minor fragments that were not present in the spectrum of its regioisomer, allowing for their distinction. This highlights the utility of MS/MS in confirming the specific substitution and annulation patterns in complex heterocyclic systems. researchgate.net

Table 2: Example MS/MS Fragmentation Data for a Thieno[3′,2′:4,5]pyrido[2,3-d]pyridazine Derivative This table shows characteristic fragments observed in the tandem mass spectrum of a complex pyridazine derivative, demonstrating the utility of fragmentation analysis.

| Precursor Ion (m/z) | Product Ions (m/z) | Proposed Fragment Structure/Loss | Reference |

| 294 [M+H]⁺ | 189 | Main fragment from cleavage | |

| 294 [M+H]⁺ | 91 | Benzyl cation [C₇H₇]⁺ | researchgate.net |

| 294 [M+H]⁺ | 106, 135, 147, 175 | Minor fragments |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for studying the electronic structure of conjugated systems like this compound. The pyridazinone ring contains a system of π-electrons, and the absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The primary electronic transitions observed in such heterocyclic systems are π→π* and n→π* transitions. mdpi.com The π→π* transitions are typically high-intensity absorptions arising from the conjugated system, while the n→π* transitions, involving the lone pair electrons on the nitrogen and oxygen atoms, are of lower intensity. mdpi.com

The position (λmax) and intensity of these absorption bands are sensitive to the molecular structure, including the nature and position of substituents, and the solvent environment. mdpi.comresearchgate.net For example, studies on various pyridazin-3(2H)-one derivatives have identified characteristic absorption maxima. researchgate.netnih.gov In one study, the UV-Vis spectrum of (E)-4-(4-methylbenzyl)-6-styrylpyridazin-3(2H)-one was characterized as part of its structural elucidation. nih.gov Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) often accompany experimental work to assign the observed electronic transitions to specific molecular orbital contributions. researchgate.net The absorption peaks near 205 nm for a series of 4,6-dihydrazone pyrimidine (B1678525) derivatives were attributed to n/π→π* transitions. mdpi.com This analysis provides fundamental insights into the electronic properties and the extent of conjugation within the molecule. researchgate.net

Table 3: UV-Vis Absorption Maxima for Representative Pyridazinone Derivatives This table provides examples of absorption maxima for different pyridazinone compounds, illustrating the influence of structure on electronic transitions.

| Compound | Solvent | λmax (nm) | Type of Transition (if assigned) | Reference |

| (E)-6-(4-methylstyryl)-4,5-dihydropyridazin-3(2H)-one | - | - | - | researchgate.net |

| 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)pyridazinone | Ethanol | - | - | scholaris.ca |

| 4,6-dihydrazone pyrimidine derivatives | - | ~205 | n/π→π* | mdpi.com |

| (E)-4-(4-methylbenzyl)-6-styrylpyridazin-3(2H)-one | - | - | - | nih.gov |

X-ray Crystallography

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. xtalpi.comceitec.cz It provides precise data on bond lengths, bond angles, and torsion angles, allowing for the unambiguous confirmation of molecular geometry and conformation. rsc.org For pyridazinone derivatives, SC-XRD studies have been instrumental in establishing their exact structures, including the planarity of the heterocyclic ring and the orientation of substituents. nih.goviucr.orgmdpi.com

Beyond individual molecular geometry, SC-XRD reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by intermolecular forces such as hydrogen bonding and π–π stacking. nih.goviucr.org For instance, in the crystal structure of 4-chloro-2-[(5-ethoxy-1,3,4-thiadiazol-2-yl)methyl]-5-(piperidin-1-yl)pyridazin-3(2H)-one, the pyridazine ring is essentially planar, and molecules form supramolecular dimers through C—H···O hydrogen bonds. iucr.org In another example, involving hexahydrobenzo[h]cinnolin-2-yl)propionic acid, the dihydropyridazinone ring adopted a conformation between a twisted-boat and a half-chair, with molecules linked by O—H···O hydrogen bonds and aromatic π–π stacking interactions. iucr.org These non-covalent interactions are crucial in determining the physical properties of the solid material. rsc.org

Table 4: Selected Crystallographic Data for a Substituted Pyridazinone Derivative This data for 3-(3-oxo-2,3,4,4a,5,6-hexahydrobenzo[h]cinnolin-2-yl)propionic acid illustrates the detailed structural information obtained from SC-XRD.

| Parameter | Value | Reference |

| Chemical Formula | C₁₅H₁₆N₂O₃ | iucr.org |

| Crystal System | Triclinic | iucr.org |

| Space Group | P-1 | iucr.org |

| a (Å) | 11.217 (4) | iucr.org |

| b (Å) | 11.668 (4) | iucr.org |

| c (Å) | 12.110 (4) | iucr.org |

| α (°) | 79.22 (1) | iucr.org |

| β (°) | 64.62 (1) | iucr.org |

| γ (°) | 68.630 (9) | iucr.org |

| Volume (ų) | 1332.6 (8) | iucr.org |

| Key Intermolecular Interactions | O—H···O hydrogen bonds, π–π stacking (centroid–centroid distance = 3.879 (9) Å) | iucr.org |

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of materials as a function of temperature. TGA measures the change in mass of a sample as it is heated, providing information about thermal stability and decomposition profiles. nih.govgoogle.com DSC measures the heat flow into or out of a sample as its temperature is changed, allowing for the determination of thermal events like melting, crystallization, and glass transitions. vulcanchem.com

For pyridazinone derivatives, thermal analysis is often employed to assess their thermal stability. Several studies have reported that pyridazinone compounds are thermostable up to their melting points. researchgate.netnih.gov For example, TGA/DTA analysis of (E)-6-(4-methylstyryl)-4,5-dihydropyridazin-3(2H)-one showed that the compound was stable until it melted. researchgate.net Similarly, the thermal behavior of (E)-4-(4-methylbenzyl)-6-styrylpyridazin-3(2H)-one was investigated by TGA and DTA. nih.gov In another case, DSC was used to determine the melting point of 2,7-dimethyl nih.govresearchgate.netthiazolo[4,5-d]pyridazin-4(5H)-one, which was found to be in the range of 214–216°C, indicating strong intermolecular forces in the crystal lattice. vulcanchem.com These techniques are valuable for characterizing the physical properties and processing limits of these compounds.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Stability Assessment

A comprehensive search of available scientific literature and chemical databases did not yield specific thermogravimetric analysis (TGA) or differential thermal analysis (DTA) data for the compound this compound. While thermal stability is a critical parameter in the characterization of chemical compounds, experimental data for this particular molecule is not publicly available in the searched resources.

Although general principles of thermal analysis can be applied to hypothesize the behavior of this compound, the absence of empirical TGA/DTA data prevents a detailed, scientifically accurate discussion of its specific thermal properties. Research on related pyridazine and pyridazinone derivatives indicates that their thermal stability is influenced by the nature and position of substituents on the ring. For instance, studies on various pyridazin-3(2H)-one derivatives have shown that they are generally thermostable up to their melting points, with decomposition occurring in one or more stages at elevated temperatures. mdpi.comnih.gov However, directly extrapolating these findings to this compound would be speculative without experimental validation.

Detailed research findings and data tables for the thermal decomposition of this compound cannot be provided at this time due to the lack of available experimental results.

Computational and Theoretical Investigations of 6 Methylpyridazin 4 Ol

Tautomerism in Pyridazinol Systems

Tautomerism, the ready interconversion of structural isomers, is a fundamental characteristic of pyridazinol compounds. wikipedia.org This phenomenon, specifically the equilibrium between pyridazinol and pyridazinone forms, plays a crucial role in their chemical behavior and biological activity.

Theoretical Elucidation of Pyridazinol/Pyridazinone Tautomeric Equilibria

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in understanding the tautomeric equilibrium in pyridazinone systems. researchgate.netnih.gov For the parent pyridazin-3(2H)-one, calculations at the B3LYP/6-311++G** level of theory have shown that the pyridazinone form is more stable than the pyridazin-3-ol tautomer. researchgate.netnih.govresearchgate.net This preference is attributed to factors like the presence of an aromatic ring and a C=N double bond, which are stabilizing features. kashanu.ac.irkashanu.ac.ir The relative stability of tautomers can be influenced by substituents on the pyridazine (B1198779) ring. For instance, in 4-acyl pyrazolones, the presence of an aromatic ring and a keto tautomer are stabilizing factors. kashanu.ac.irkashanu.ac.ir

Detailed Mechanistic Pathways of Proton Transfer (e.g., Unimolecular, Dimeric Intermediates)

Proton transfer, the core process of tautomerization, can occur through various mechanistic pathways. Computational studies have explored these pathways in detail, revealing the energetic feasibility of different routes. frontiersin.orgresearchgate.netchemrxiv.org

Two primary mechanisms have been considered for the tautomerization of pyridazin-3(2H)-one to pyridazin-3-ol:

Unimolecular (Intramolecular) Proton Transfer: This pathway involves the direct transfer of a hydrogen atom. researchgate.netnih.gov Theoretical calculations have shown this mechanism to have a very high activation energy, on the order of 42.64 kcal/mol. researchgate.netnih.gov This high barrier is a consequence of the strained four-membered transition state that forms during the process. researchgate.netnih.gov

Dimeric (Intermolecular) Proton Transfer: In this mechanism, two molecules associate to form a dimer, facilitating a double hydrogen transfer. researchgate.netnih.gov This pathway has a significantly lower activation energy of 14.66 kcal/mol, making it the kinetically preferred mechanism in the gas phase. researchgate.netnih.gov

These findings highlight the importance of intermolecular interactions in facilitating proton transfer in pyridazinone systems.

Influence of Solvation Models (Implicit and Explicit) and Solvent Polarity on Tautomeric Preferences

The surrounding solvent environment can significantly impact tautomeric equilibria. nih.govmdpi.commdpi.comresearchgate.netirb.hr Computational studies have utilized both implicit and explicit solvation models to probe these effects.

Implicit Solvation Models (e.g., PCM): The Polarizable Continuum Model (PCM) treats the solvent as a continuous dielectric medium. sonar.chfaccts.de Studies using this model have shown that increasing solvent polarity generally decreases the energy difference between tautomers. mdpi.com For some systems, a change in solvent can even alter which tautomer is more stable. nih.gov

Explicit Solvation Models: This approach involves including individual solvent molecules in the calculation to account for specific solute-solvent interactions, such as hydrogen bonding. researchgate.netsonar.ch For pyridazinone tautomerization, explicit models have demonstrated that protic polar solvents like water and methanol (B129727) can significantly reduce the high activation energy of the unimolecular pathway by participating in the proton transfer. researchgate.netnih.gov The combination of implicit and explicit models provides a more accurate picture of solvation effects. researchgate.netnih.govresearchgate.net

The choice of solvent can therefore be a critical factor in controlling the tautomeric preference and reactivity of pyridazinol derivatives.

Thermodynamic and Kinetic Parameters of Tautomerization Processes

Computational chemistry provides valuable data on the thermodynamic and kinetic parameters of tautomerization. kashanu.ac.irkashanu.ac.irmdpi.com For the tautomerization of pyridazin-3(2H)-one, DFT calculations have shown the reaction to be endothermic, with the pyridazinone dimer being more stable than the pyridazinol dimer by 12.20 kcal/mol. researchgate.net

Kinetic studies reveal the energy barriers associated with the different pathways. As mentioned earlier, the unimolecular pathway for pyridazinone tautomerization has a high activation energy (42.64 kcal/mol), while the dimeric pathway is much more favorable (14.66 kcal/mol). researchgate.netnih.gov These parameters are crucial for predicting reaction rates and understanding the dynamics of tautomerization.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying molecular systems due to its balance of accuracy and computational cost. mdpi.comwikipedia.orguni-duesseldorf.de It is widely used to investigate the electronic structure, geometry, and properties of molecules like 6-Methylpyridazin-4-ol. mdpi.com

Optimization of Molecular Geometry and Calculation of Vibrational Frequencies

A fundamental application of DFT is the optimization of molecular geometry to find the most stable arrangement of atoms. youtube.commdpi.com This process involves calculating the forces on the atoms and adjusting their positions until a minimum energy structure is found. gaussian.com For pyridazinone derivatives, DFT methods like B3LYP with basis sets such as 6-31+G(d,p) or 6-311++G(d,p) have been successfully used to determine their optimized geometries. kashanu.ac.irkashanu.ac.irmdpi.comresearchgate.netresearchgate.net

Once the optimized geometry is obtained, vibrational frequencies can be calculated. faccts.deq-chem.comuni-rostock.de These calculations predict the frequencies of molecular vibrations, which correspond to the peaks observed in infrared (IR) and Raman spectra. Comparing calculated vibrational frequencies with experimental data serves as a validation of the computational method and aids in the assignment of spectral bands. researchgate.netnih.gov For example, in a study of a pyridazin-3(2H)-one derivative, the calculated vibrational frequencies were found to be in good agreement with the experimental FT-IR spectrum. researchgate.net

Below is a table summarizing the application of DFT in the study of pyridazinone systems.

| Application | DFT Functional/Basis Set | Key Findings | References |

| Tautomerism of Pyridazin-3(2H)-one | B3LYP/6-311++G | Pyridazinone form is more stable; dimeric proton transfer is kinetically favored. | researchgate.netnih.govresearchgate.net |

| Geometry Optimization & Vibrational Frequencies | B3LYP/6-31+G(d,p) | Good agreement between calculated and experimental spectroscopic data. | researchgate.net |

| Solvation Effects on Tautomerism | B3LYP/6-311++G with PCM | Protic solvents lower the activation energy for unimolecular proton transfer. | researchgate.netnih.gov |

| Study of 4-acyl pyrazolone (B3327878) tautomers | B3LYP/6-311++G** | Aromaticity and keto form contribute to stability. | kashanu.ac.irkashanu.ac.ir |

Analysis of Frontier Molecular Orbitals (FMOs), including HOMO-LUMO Energy Gaps

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and reactivity. semanticscholar.orgmdpi.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. mdpi.com

Computational studies on various pyridazinone derivatives, which are structurally related to this compound, have been performed using Density Functional Theory (DFT). For instance, analysis of a series of novel pyridazinone derivatives showed that substitutions on the pyridazinone ring can slightly alter the HOMO-LUMO energy gap. researchgate.net In one study, DFT calculations (B3LYP/6-31+G(d,p)) on a novel pyridazin-3(2H)-one derivative revealed a low energy gap, suggesting significant chemical reactivity. researchgate.net Another comprehensive study on 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone calculated the HOMO and LUMO energies to be -6.32 eV and -1.41 eV, respectively, resulting in an energy gap of 4.91 eV. nrcresearchpress.comscholaris.ca These values provide a reference for the expected electronic behavior of the pyridazinone ring system.

Global reactivity descriptors, which are derived from HOMO and LUMO energies, further quantify the molecule's reactivity. tandfonline.com These include electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). tandfonline.com For the aforementioned ethoxy-substituted pyridazinone, these parameters were calculated, providing a detailed profile of its chemical reactivity. scholaris.ca

Table 1: FMO Energies and Global Reactivity Descriptors for a Related Pyridazinone Derivative Data for 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone, calculated at the DFT/HSEH1PBE/6-311++G(d,p) level. scholaris.ca

| Parameter | Value |

|---|---|

| HOMO Energy | -6.32 eV |

| LUMO Energy | -1.41 eV |

| Energy Gap (ΔE) | 4.91 eV |

| Ionization Potential (I) | 6.32 eV |

| Electron Affinity (A) | 1.41 eV |

| Electronegativity (χ) | 3.86 eV |

| Chemical Potential (μ) | -3.86 eV |

| Hardness (η) | 2.45 eV |

| Softness (S) | 0.20 eV |

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool used to investigate charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. researchgate.net It translates the complex, many-electron wavefunction into the familiar language of localized bonds, lone pairs, and antibonding orbitals. The stabilization energy (E(2)) associated with the interaction between a donor NBO (i) and an acceptor NBO (j) quantifies the strength of the delocalization. researchgate.net

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule, allowing for the prediction of reactive sites for electrophilic and nucleophilic attacks. acgpubs.orgresearchgate.net The MEP map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). tandfonline.com

MEP analysis of various pyridazinone derivatives consistently shows that the most negative potential is located around the oxygen atom of the carbonyl group and the nitrogen atoms of the pyridazinone ring. researchgate.netacgpubs.orgresearchgate.net This suggests these are the primary sites for electrophilic interactions. For instance, in the MEP map of 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone, the region around the carbonyl oxygen (O22) is the most electronegative, making it a likely site for protonation and hydrogen bonding. scholaris.caresearchgate.net Conversely, the positive potential is typically found around the hydrogen atoms of the methyl or other alkyl groups attached to the ring, indicating these are sites for nucleophilic attack. scholaris.caacgpubs.org This information is crucial for understanding intermolecular interactions and predicting how the molecule will interact with biological receptors or other reactants. researchgate.net

Prediction of Electronic Absorption Spectra

Theoretical prediction of electronic absorption spectra, typically using Time-Dependent Density Functional Theory (TD-DFT), is essential for understanding the electronic transitions within a molecule. nrcresearchpress.comscholaris.ca These calculations provide information on the maximum absorption wavelengths (λmax) and the oscillator strengths (f) of these transitions, which correspond to the peaks observed in experimental UV-Vis spectra. researchgate.net

For pyridazinone systems, TD-DFT calculations have been shown to be in good agreement with experimental data. nrcresearchpress.comresearchgate.net A study on 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone, calculated using TD-DFT/HSEH1PBE in ethanol, predicted a maximum absorption wavelength at 295.7 nm with an oscillator strength of 0.1765. nrcresearchpress.comscholaris.caresearchgate.net This absorption corresponds primarily to a π → π* transition, which is characteristic of conjugated systems. researchgate.net The analysis of the molecular orbitals involved in these transitions, such as from HOMO to LUMO, confirms the nature of the electronic excitation. researchgate.net Such calculations are vital for designing molecules with specific optical properties. mdpi.com

Investigation of Non-Linear Optical (NLO) Properties

Materials with significant Non-Linear Optical (NLO) properties are in high demand for applications in optoelectronics, including optical switching and data storage. mdpi.comrsc.org The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizability (β for second-order, γ for third-order). mdpi.comrsc.org Computational methods, particularly DFT, are widely used to predict these properties. researchgate.netmdpi.com

Studies on pyridazine and pyrimidine (B1678525) derivatives have shown that these heterocyclic frameworks can be promising candidates for NLO materials. mdpi.comrsc.orgoptica.org The NLO response is often enhanced in molecules with a "push-pull" electronic structure, where electron-donating and electron-accepting groups are connected by a π-conjugated system. mdpi.com For a series of π-conjugated pyridazine derivatives, DFT calculations were used to obtain information on their conformation, electronic structure, and molecular nonlinear response. mdpi.com The investigation of 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone revealed a total molecular polarizability of 25.17 x 10-24 esu and a first-order hyperpolarizability of 1.48 x 10-30 esu, indicating a notable NLO response. scholaris.ca

Table 2: Calculated NLO Properties for a Related Pyridazinone Derivative Data for 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone, calculated at the HSEH1PBE/6-311++G(d,p) level. scholaris.ca

| Parameter | Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 5.6732 Debye |

| Mean Polarizability (α) | 169.88 |

Quantum Theory of Atoms in Molecules (QTAIM) for Topological Analysis of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of an atom within a molecule and the nature of the chemical bonds between them based on the topology of the electron density (ρ(r)). mdpi.comjussieu.fr The analysis focuses on critical points in the electron density, particularly bond critical points (BCPs), where the gradient of the density is zero. mdpi.com The properties at the BCP, such as the value of the electron density (ρBCP) and its Laplacian (∇²ρBCP), characterize the type of interaction (e.g., shared covalent vs. closed-shell non-covalent). jussieu.fr

While specific QTAIM data for this compound is not available in the searched literature, this analysis is frequently applied to heterocyclic systems to understand bonding. mdpi.comjussieu.fr For a given bond, a high ρBCP value and a negative ∇²ρBCP are characteristic of a covalent bond. In contrast, low ρBCP values and positive ∇²ρBCP values are indicative of non-covalent interactions, such as hydrogen bonds or van der Waals forces. jussieu.fr QTAIM analysis can provide a detailed picture of the C-C, C-N, C=O, and N-N bonds within the pyridazinone ring, quantifying their degree of covalency and bond order.

Theoretical Frameworks for Molecular Switching Mechanisms (Relevant Heterocyclic Systems)

Heterocyclic compounds are key components in the design of molecular switches, which can reversibly change their state in response to external stimuli like light, pH, or temperature. nih.govbeilstein-journals.org Tautomerism, particularly keto-enol or lactam-lactim tautomerism, is a fundamental mechanism for switching in many nitrogen-containing heterocycles, including pyridazinones and related pyridones. nih.govrsc.org

The equilibrium between the lactam (keto) and lactim (enol) forms of pyridazinone can be influenced by solvent polarity and intermolecular interactions like hydrogen bonding. nih.gov For this compound, two primary tautomers are possible: the -ol (enol/lactim) form and the -one (keto/lactam) form. DFT calculations are crucial for determining the relative stabilities of these tautomers and the energy barrier for their interconversion. nih.gov

Theoretical studies on similar systems, like 2-hydroxypyridine, show that the pyridone (keto) form is generally more stable than the hydroxypyridine (enol) form, with the equilibrium being solvent-dependent. nih.govrsc.org The switching mechanism can be triggered by proton transfer, which can be an intramolecular process or mediated by solvent molecules. mdpi.com In some designed systems, this proton transfer can be controlled by light (photoisomerization) or pH changes, leading to a controllable switch between two stable states. nih.govmdpi.com The design of such molecular switches often involves creating a "proton crane" where a part of the molecule facilitates the long-range transfer of a proton upon stimulation, leading to a significant structural and electronic rearrangement. mdpi.comresearchgate.net

Conformational Analysis and Potential Energy Surface Mapping

Computational and theoretical investigations are pivotal in elucidating the three-dimensional structure and energetic landscape of heterocyclic molecules like this compound. Conformational analysis and the mapping of the potential energy surface (PES) provide fundamental insights into the molecule's flexibility, stability, and the likelihood of different spatial arrangements. These studies are typically performed using quantum chemical methods such as Density Functional Theory (DFT). mdpi.comresearchgate.netresearchgate.netmdpi.com

A potential energy surface is a conceptual and mathematical framework that describes the energy of a molecule as a function of its geometric parameters. libretexts.orgwikipedia.orgmuni.cz For this compound, key geometric parameters include bond lengths, bond angles, and, most importantly for conformational analysis, dihedral angles that define the orientation of substituents relative to the pyridazinol ring. By systematically varying these parameters and calculating the corresponding energy, a multi-dimensional energy landscape can be mapped. wikipedia.orgmuni.cz

Research Findings

While specific, detailed experimental or computational studies on the conformational analysis of this compound are not extensively available in public literature, we can infer the likely conformational behavior based on theoretical studies of related pyridazinone and methyl-substituted heterocyclic systems. researchgate.netmdpi.comresearchgate.netscispace.com The primary focus of such an analysis for this compound would be the rotation of the methyl (-CH₃) and hydroxyl (-OH) groups attached to the pyridazine ring.

The planarity of the pyridazinol ring is a central feature, though minor puckering can occur. The key variable dihedral angles for a conformational search would be associated with the C-C-H and C-O-H bonds of the substituents.

Key Rotatable Bonds and Dihedral Angles:

For this compound, the conformational space is primarily defined by the rotation around two key single bonds:

The bond between the C6 carbon of the pyridazine ring and the carbon of the methyl group.

The bond between the C4 carbon of the pyridazine ring and the oxygen of the hydroxyl group.

A relaxed potential energy surface scan, where the energy is calculated at incremental rotations around these bonds while allowing the rest of the geometry to relax, would identify the stable conformers (energy minima) and the transition states (saddle points) that separate them. rsc.org

Illustrative Conformational Analysis Data

The following tables represent hypothetical, yet plausible, data that would be generated from a DFT study (e.g., at the B3LYP/6-311++G(d,p) level) of this compound. mdpi.commdpi.com This data serves to illustrate the type of findings expected from such a computational investigation.

Table 1: Calculated Energies and Relative Stabilities of Postulated Conformers of this compound.

This interactive table outlines the potential energy minima found on the PES, corresponding to different rotational orientations of the methyl and hydroxyl groups. The conformer with the lowest energy is designated as the reference (0.00 kcal/mol).

| Conformer | Orientation (Methyl Group) | Orientation (Hydroxyl Group) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| Conf-1 | Staggered | Planar (syn-periplanar) | 0.00 | 2.5 |

| Conf-2 | Eclipsed | Planar (syn-periplanar) | 2.8 | 2.7 |

| Conf-3 | Staggered | Perpendicular | 1.5 | 3.1 |

| Conf-4 | Eclipsed | Perpendicular | 4.3 | 3.3 |

Note: This data is illustrative and based on typical rotational barriers for methyl groups and hydroxyl groups attached to aromatic rings. libretexts.org The staggered conformation of the methyl group, where its hydrogens are not aligned with the plane of the pyridazinol ring, is generally more stable than the eclipsed conformation due to minimized steric strain. libretexts.org

Table 2: Key Dihedral Angles for Postulated Stable Conformers.

This table details the critical dihedral angles that define the geometry of the most stable conformer (Conf-1) identified in the hypothetical potential energy surface scan.

| Dihedral Angle | Atoms Involved | Value (Degrees) |

| τ1 | H-C(methyl)-C6-N1 | 60.0 |

| τ2 | H-C(methyl)-C6-C5 | -60.0 |

| τ3 | H-O-C4-C5 | 0.0 |

| τ4 | H-O-C4-C3 | 180.0 |

Note: This data is illustrative. The planarity of the hydroxyl group's hydrogen with the ring (0° or 180°) is often favored due to resonance or hydrogen bonding possibilities.

The potential energy surface mapping would reveal the energy barriers between these stable conformations. For instance, the rotation of the methyl group typically involves a low energy barrier (e.g., 2-3 kcal/mol), indicating that at room temperature, the methyl group is likely in free or near-free rotation. libretexts.org The rotational barrier for the hydroxyl group can be more significant, influenced by electronic effects and potential intramolecular interactions.

Q & A

Q. What safety protocols are critical when handling this compound in early-stage research?

- Methodology :

- Personal protective equipment (PPE) : Nitrile gloves, fume hoods for aerosol prevention.